molecular formula C15H28N2O2 B1507003 Tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate CAS No. 887586-16-5

Tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate

Cat. No.: B1507003
CAS No.: 887586-16-5
M. Wt: 268.39 g/mol
InChI Key: SLQZVJMDTYZQFT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl group, a cyclopentylamino group, and a carboxylate ester functional group, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives as the starting material.

  • Reaction Steps:

    • The piperidine ring is first functionalized with a cyclopentylamino group through nucleophilic substitution reactions.

    • The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to form the final product.

  • Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions varying based on the specific substituent.

Major Products Formed:

  • Oxidation products: Various hydroxylated and carboxylated derivatives.

  • Reduction products: Reduced forms of the compound, often with altered functional groups.

  • Substitution products: Derivatives with different alkyl or aryl groups attached to the piperidine ring.

Scientific Research Applications

Chemistry: Tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes. The compound's ability to modulate biological activity is attributed to its structural features, which allow it to bind selectively to certain sites.

Comparison with Similar Compounds

  • Tert-butyl 3-(cyclopentylamino)acetate: Similar in structure but lacks the piperidine ring.

  • Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Similar piperidine core but with a different amino group.

  • Tert-butyl 3-(cyclopentylamino)-2-methylpropanoate: Similar cyclopentylamino group but different ester functionality.

Uniqueness: Tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate stands out due to its combination of the tert-butyl group, cyclopentylamino group, and piperidine ring, which collectively contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique structure make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(11-17)16-12-7-4-5-8-12/h12-13,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQZVJMDTYZQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723093
Record name tert-Butyl 3-(cyclopentylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887586-16-5
Record name tert-Butyl 3-(cyclopentylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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